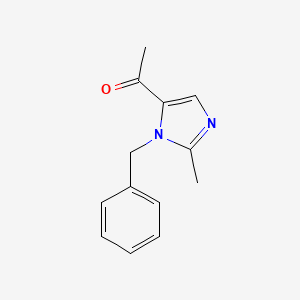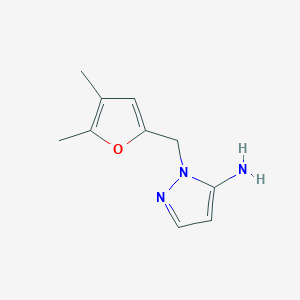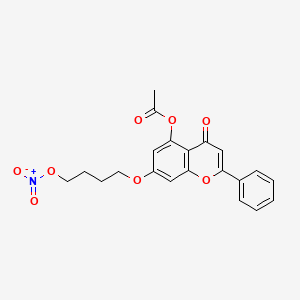![molecular formula C13H15IN2O2S B13939233 tert-Butyl (4-iodo-7-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13939233.png)
tert-Butyl (4-iodo-7-methylbenzo[d]thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This particular compound features a benzothiazole ring, which is known for its biological activity and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate typically involves the reaction of 4-iodo-7-methyl-2-benzothiazolylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of different derivatives with altered biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s benzothiazole moiety is known for its biological activity, making it useful in the study of enzyme inhibitors and other bioactive molecules.
Industry: The compound can be used in the production of agrochemicals, such as pesticides and herbicides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The carbamate group can also interact with other functional groups in the target molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylethyl N-(4-chloro-7-methyl-2-benzothiazolyl)carbamate
- 1,1-Dimethylethyl N-(4-bromo-7-methyl-2-benzothiazolyl)carbamate
- 1,1-Dimethylethyl N-(4-fluoro-7-methyl-2-benzothiazolyl)carbamate
Uniqueness
1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the compound’s benzothiazole ring contributes to its potential biological activity, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C13H15IN2O2S |
|---|---|
Molecular Weight |
390.24 g/mol |
IUPAC Name |
tert-butyl N-(4-iodo-7-methyl-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C13H15IN2O2S/c1-7-5-6-8(14)9-10(7)19-11(15-9)16-12(17)18-13(2,3)4/h5-6H,1-4H3,(H,15,16,17) |
InChI Key |
NFJNQCKRXGNFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)I)N=C(S2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


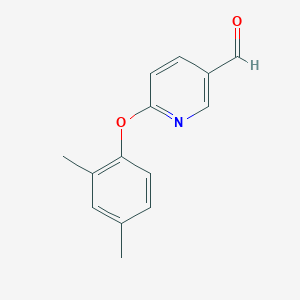

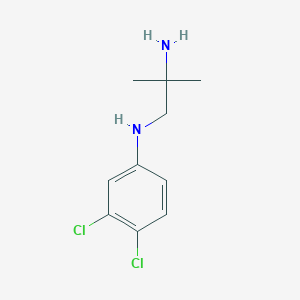

![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)
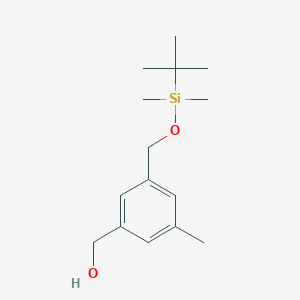

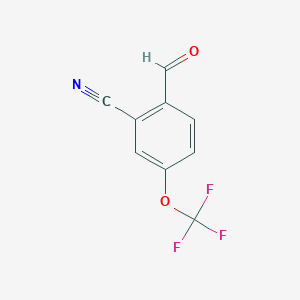
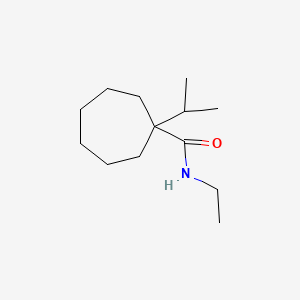
![tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13939179.png)
![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)
